molecular formula C13H18O2 B8317303 2-(2-Methoxyphenyl)cyclohexan-1-ol

2-(2-Methoxyphenyl)cyclohexan-1-ol

Cat. No.: B8317303
M. Wt: 206.28 g/mol
InChI Key: DKVQYXQUDPEHAO-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a methoxy-substituted phenyl group at the 2-position of the cyclohexane ring. The methoxy group at the phenyl ring’s ortho position likely influences its electronic and steric properties, affecting solubility, reactivity, and biological interactions. Cyclohexanol derivatives are often studied for their conformational flexibility and utility as intermediates in synthesizing complex molecules, such as serotonin receptor ligands (e.g., 18F-Mefway in ) or neuroactive compounds (e.g., NBOMe derivatives in ).

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(2-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O2/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h3,5,7,9-10,12,14H,2,4,6,8H2,1H3

InChI Key

DKVQYXQUDPEHAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCCC2O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Analogs of 2-(2-Methoxyphenyl)cyclohexan-1-ol

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Reference
rac-(1R,2S)-2-(2-Bromophenyl)cyclohexan-1-ol Bromo substituent at phenyl 2-position C₁₂H₁₅BrO 255.15 95% purity; potential chiral intermediate
rac-(1R,2S)-2-[4-(Propan-2-yl)phenyl]cyclohexan-1-ol Isopropyl substituent at phenyl 4-position C₁₅H₂₂O 218.34 95% purity; steric hindrance studies
1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol Ethyl-dimethylamino group addition C₁₈H₂₇NO₂ 289.42 Detected in Venlafaxine analysis; CNS activity
2-[(2-Methoxyphenyl)methyl]cyclohexanone Cyclohexanone backbone; ketone group C₁₄H₁₈O₂ 218.30 PSA: 26.3; synthetic intermediate
Carvyl propionate (2-Cyclohexen-1-ol derivative) Esterified propionate group C₁₃H₂₀O₂ 208.30 Flavor/fragrance agent; 99% purity

Key Observations:

The isopropyl group in rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol introduces steric bulk, which may reduce solubility but improve lipid membrane permeability.

Functional Group Modifications: Replacement of the hydroxyl group in this compound with a ketone (as in 2-[(2-methoxyphenyl)methyl]cyclohexanone) reduces hydrogen-bonding capacity, altering reactivity in oxidation or reduction reactions. Esterification (e.g., Carvyl propionate) enhances volatility, making such derivatives suitable for flavor or fragrance applications.

Key Insights:

  • Steric Effects : The trimethylsilyl group in 2-<(trimethylsilyl)methyl>-2-cyclohexen-1-ol disrupts planarity, affecting ring conformation and reaction pathways.
  • Double Bond Influence: Cyclohexenol derivatives (e.g., 1-methyl-4-(1-methylethyl)-2-cyclohexen-1-ol) exhibit reduced conformational flexibility compared to cyclohexanols, impacting their stability and interaction with biological targets.

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